Product packaging for Magnesium Carbonate(Cat. No.:CAS No. 546-93-0; 13717-00-5)

Magnesium Carbonate

Cat. No.: B10774761
CAS No.: 546-93-0; 13717-00-5
M. Wt: 84.31 g/mol
InChI Key: ZLNQQNXFFQJAID-UHFFFAOYSA-L
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Description

Magnesium Carbonate (MgCO₃) is an inorganic salt of significant utility across diverse research and industrial applications, prized for its properties as a buffering agent, desiccant, and filler. In pharmaceutical R&D, it is extensively investigated as a direct compression excipient in tablet formulations, where it acts as both a diluent and a disintegration aid. Its high specific surface area, particularly in the "light" form, and its alkaline nature also make it an effective antacid agent in model gastrointestinal studies. Within materials science, this compound serves as a precursor for the synthesis of magnesium oxide (MgO) through calcination, a critical step in producing refractory materials and catalysts. Furthermore, its strong hygroscopicity is leveraged in applications requiring a drying agent or a moisture scavenger in chemical processes. In sports science research, its use as a drying agent for athletes' hands (gymnastics, weightlifting) is a common subject of performance studies. This reagent is typically available in several hydration states (e.g., this compound hydroxide pentahydrate) and in "light" or "heavy" forms, which differ in density and bulk, directly impacting their functionality in specific experimental protocols. Our high-purity grade ensures consistent results, minimal impurities, and reliable performance for your critical research needs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula MgCO3<br>CMgO3 B10774761 Magnesium Carbonate CAS No. 546-93-0; 13717-00-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

magnesium;carbonate
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InChI

InChI=1S/CH2O3.Mg/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2
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InChI Key

ZLNQQNXFFQJAID-UHFFFAOYSA-L
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Canonical SMILES

C(=O)([O-])[O-].[Mg+2]
Source PubChem
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Molecular Formula

MgCO3, CMgO3
Record name MAGNESIUM CARBONATE
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Record name magnesium carbonate
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DSSTOX Substance ID

DTXSID4049660
Record name Magnesium carbonate (1:1)
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Molecular Weight

84.31 g/mol
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Physical Description

Odourless, light, white friable masses or as a bulky white powder, WHITE POWDER.
Record name MAGNESIUM CARBONATE
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Boiling Point

Decomposes
Record name Magnesium carbonate
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Solubility

0.1g/L, Practically insoluble both in water or ethanol, White, friable masses or bulky, white powder; at about 700 °C is converted to MgO; sol in about 3,300 parts CO2-free water; more sol in water containing CO2; sol in dilute acids with effervescence; insol in alcohol /Magnesium carbonate hydroxide/, 0.0106 G/100 CC COLD WATER, SOL IN ACID, AQ CARBON DIOXIDE; INSOL IN ACETONE, AMMONIA, Insoluble in alcohol; soluble in acids, Solubility in water, g/100ml at 20 °C: 0.01 (very poor)
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Density

3.0, Bulk density approximately 4 lb/cu ft, Colorless crystals; refractive index: 1.458, 1.473, 1.501; density: 2.83 g/cu-cm /Dihydrate/, White monoclinic crystals; density: 1.73 g/cu cm /Pentahydrate/, Relative density (water = 1): 2.95
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Color/Form

Light, bulky, white powder

CAS No.

546-93-0, 7757-69-9, 13717-00-5
Record name Magnesium carbonate [USAN]
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Record name Carbonic acid, magnesium salt (1:?)
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Melting Point

Decomposes at 350, 990 °C
Record name Magnesium carbonate
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Experimental Synthesis and Characterization:this is a Foundational Paradigm Focused on the Practical Creation and Analysis of Magnesium Carbonate Materials. Researchers Employ Various Synthesis Techniques, Such As Carbonation of Magnesium Hydroxide Slurries, High Pressure Reactions in Autoclaves, and Hydrothermal Methods.mdpi.comrsc.orgup.ac.zathe Resulting Materials Are then Meticulously Analyzed Using a Suite of Characterization Techniques to Determine Their Properties. These Commonly Include:

X-ray Diffraction (XRD): To identify the crystalline phases present (e.g., magnesite, nesquehonite). mdpi.comrsc.orgiphy.ac.cn

Thermogravimetric Analysis (TGA): To study thermal decomposition and stability. mdpi.com

Scanning Electron Microscopy (SEM): To observe the morphology and microstructure of the particles. up.ac.za

Spectroscopy (FT-IR, Raman): To investigate chemical bonding and molecular structure. up.ac.zaiphy.ac.cn

Synchrotron-based Spectromicroscopy: For high-resolution chemical and structural mapping of different carbonate phases. rsc.org

Computational and Theoretical Modeling:this Paradigm Uses Computational Methods to Simulate and Predict the Behavior of Magnesium Carbonate at an Atomic Level. It Provides Insights That Are Often Difficult to Obtain Through Experiments Alone. Key Approaches Include:

Density Functional Theory (DFT): Used to calculate the structural, vibrational, and electronic properties of different magnesium carbonate phases and their hydrates. acs.orgnih.gov

Ab Initio Thermodynamic Modeling: This links quantum mechanical calculations (from first principles) with macroscopic thermodynamics to predict mineral stability under various temperatures and pressures and to understand reaction pathways. acs.orgnih.gov

Reactive Force Fields (ReaxFF): These are developed to simulate complex chemical reactions, such as proton transfer and mineral-water interface dynamics, which are crucial for understanding carbonation processes. rsc.org

Mathematical Modeling: This involves creating models for industrial processes like precipitation in a reactor, incorporating factors like mass transfer, dissolution, and reaction kinetics to optimize production. aalto.fi

Geochemical Investigation:this Paradigm Examines Magnesium Carbonate in the Context of Earth Systems. Researchers Analyze Natural Carbonate Deposits and Conduct Laboratory Experiments That Simulate Geological Conditions.researchgate.neta Key Technique Ismagnesium Isotope Geochemistry, Which Measures the Ratios of Different Magnesium Isotopes E.g., ²⁶mg, ²⁵mg, ²⁴mg in Rocks and Fluids.frontiersin.orgnih.govthese Isotopic Signatures Provide Clues About the Source of Magnesium, the Temperatures of Mineral Formation, and the Processes of Carbonate Silicate Interaction During Plate Subduction, Helping to Unravel the Complexities of the Global Carbon Cycle.nih.govoup.com

Aqueous Precipitation Routes for this compound Formation

Aqueous precipitation is a common method for synthesizing this compound polymorphs. This process involves the reaction of a soluble magnesium salt with a carbonate source in an aqueous medium, leading to the precipitation of this compound. The control over the final product's characteristics is highly dependent on the precise management of reaction conditions.

Supersaturation is the primary driving force for both the nucleation and growth of crystals in a solution. youtube.com In the synthesis of this compound, controlling the level of supersaturation is paramount to influencing the crystal size and distribution. youtube.com The rate of nucleation, or the formation of new crystal nuclei, and the rate of crystal growth are both functions of supersaturation. youtube.com

By carefully managing supersaturation, it is possible to direct the crystallization process to be either nucleation-dominated or growth-dominated. youtube.com For instance, maintaining a lower supersaturation level can lead to larger crystals, as the growth process is favored over the formation of new nuclei. youtube.com Conversely, high supersaturation levels often result in a larger number of smaller crystals due to rapid nucleation. researchgate.net The kinetics of this compound crystallization, specifically the formation of nesquehonite, have been studied by monitoring changes in the electrical conductivity of the solution, which correlates with the concentration of magnesium ions and helps determine the induction period for nucleation. researchgate.net

Temperature and pH are critical parameters that significantly influence the morphology and the specific polymorph of this compound formed during aqueous precipitation. nih.govacs.org Different polymorphs are stable under different temperature and pH regimes, leading to a variety of crystal shapes and structures. nih.gov

At lower temperatures, ranging from room temperature up to approximately 328 K, and at lower pH values, this compound hydrates tend to form needle-like morphologies. nih.gov As the temperature and pH increase within this range, the diameter of these needle-like particles tends to decrease. nih.gov A further increase in reaction temperature (from 333 K to 368 K) and pH favors the formation of sheet-like crystallites. nih.gov At even higher temperatures and pH values, these sheets can self-assemble into more complex, layered structures, such as rosette-like spheres. nih.gov

The composition of the this compound hydrate (B1144303) is also closely linked to these parameters. The needle-like crystals typically correspond to the formula MgCO₃·xH₂O, where the degree of hydration (x) is influenced by the specific experimental conditions. nih.gov A morphological transition from needle-like to sheet-like structures is associated with a compositional change to basic this compound, such as hydromagnesite (B1172092) (Mg₅(CO₃)₄(OH)₂·4H₂O), particularly in the temperature range of 328-333 K. nih.gov In some systems, increasing the pH can cause a transformation from nesquehonite to hydromagnesite. researchgate.net

Interactive Table: Effect of Temperature and pH on this compound Morphology

Temperature RangepH LevelPredominant MorphologyResulting Polymorph (Typical)
Room Temp - 328 KLowerNeedle-like nih.govNesquehonite (MgCO₃·3H₂O) nih.gov
333 K - 368 KHigherSheet-like nih.govHydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O) nih.gov
> 368 KHigherLayered (e.g., Rosette-like) nih.govHydromagnesite nih.gov

For example, experiments have shown that certain organic additives in magnesium-free solutions can lead to the formation of elongated single calcite crystals. researchgate.net However, in the presence of both magnesium and organic additives, a much wider variety of calcite morphologies is observed, with a transition from single crystals to aggregates as the magnesium concentration increases. researchgate.net The incorporation of magnesium into the calcite lattice is also influenced by the concentration of magnesium in the solution. researchgate.net Some organic molecules, such as acidic amino acids and chitin, have been shown to enable the incorporation of higher amounts of magnesium into calcium-magnesium carbonates. nih.govacs.org Specifically, acidic amino acids like aspartic and glutamic acid can promote the dehydration of the magnesium ion, a key step in its incorporation into the carbonate crystal lattice. acs.orgacs.org

Seeding is another important technique used to control crystal growth. By introducing pre-existing crystals (seeds) into a supersaturated solution, crystallization can be initiated at a lower supersaturation level, and the growth can be directed onto the seed crystals. This can help in achieving a more uniform crystal size distribution.

Carbonation-Based Synthesis of this compound from Magnesium Sources

Carbonation-based synthesis involves the reaction of a magnesium source with carbon dioxide (CO₂) to form this compound. This method is of significant interest for its potential application in carbon capture and storage, as it can convert gaseous CO₂ into a stable solid carbonate. mdpi.com

Magnesium oxide (MgO) and magnesium hydroxide (B78521) (Mg(OH)₂) can be directly carbonated to produce this compound. The process typically involves creating a slurry of MgO or Mg(OH)₂ in water and then introducing CO₂. niscpr.res.inresearchgate.net

For the carbonation of magnesium hydroxide, a slurry is formed and CO₂ gas is sparged through it. researchgate.net The experimental parameters, such as the pH and temperature of the slurry, have a significant impact on the resulting product. researchgate.net For instance, to produce hydromagnesite, magnesium oxide can be slaked to form a magnesium hydroxide slurry, which is then carbonated at temperatures between 10 to 30°C. google.com This can initially form nesquehonite as an intermediate, which can then be converted to hydromagnesite by heating. google.com The carbonation of an MgO-containing residue can be used to form a magnesium bicarbonate (Mg(HCO₃)₂) solution, from which hydromagnesite can be precipitated by adding pure magnesium oxide as a precipitating agent. acs.orgresearchgate.net

The synthesis of nesquehonite whiskers has been achieved by first hydrating light MgO powder to form a magnesium hydroxide slurry, and then bubbling CO₂ through the slurry at a controlled temperature. niscpr.res.in

Mineral carbonation involves the reaction of CO₂ with naturally occurring magnesium-silicate minerals, such as olivine (B12688019) ((Mg,Fe)₂SiO₄) and serpentine (B99607) (Mg₃Si₂O₅(OH)₄), to form this compound. osti.govdiva-portal.org This process mimics natural geological processes and offers a pathway for the long-term sequestration of CO₂. stanford.edu

The direct aqueous carbonation of these minerals involves mixing the mineral with water and additives like sodium bicarbonate and sodium chloride, and then dissolving CO₂ into the slurry. osti.gov This single-step process includes both the dissolution of the mineral and the precipitation of this compound. osti.gov The efficiency of the reaction can be enhanced by activating the minerals through thermal or mechanical means, such as heat treatment or grinding. osti.gov

Optimal conditions for the carbonation of olivine have been identified at around 185°C and a high partial pressure of CO₂ (150 atm), which can achieve up to 80% conversion of the silicate (B1173343) to carbonate within 30 minutes. osti.gov The carbonation of olivine can also be carried out at lower temperatures (e.g., 60°C) and pressures (e.g., 100 bar CO₂), leading to the formation of magnesite and amorphous silica (B1680970) over longer reaction times. stanford.edu The presence of a silica-rich layer on the surface of the olivine grains can slow down the dissolution process. stanford.edunih.gov Additives such as sodium bicarbonate, oxalic acid, and ascorbic acid have been shown to facilitate the carbonation of olivine at high pressure and temperature. mdpi.com

Interactive Table: Conditions for Mineral Carbonation

MineralTemperatureCO₂ PressureAdditivesKey Findings
Olivine185°C150 atmSodium bicarbonate, Sodium chlorideUp to 80% conversion in 30 minutes. osti.gov
Olivine60°C100 barSodium chlorideFormation of magnesite and amorphous silica. stanford.edu
Olivine175°C117 barSodium bicarbonate, Oxalic acid, Ascorbic acidFormation of this compound is possible. mdpi.com
SerpentineHigh TemperatureHighNot specifiedCan be carbonated to form this compound. osti.gov

Supercritical Carbon Dioxide Carbonation of Magnesium Precursors

Supercritical carbon dioxide (scCO2) offers a promising and environmentally friendly route for the synthesis of this compound. mdpi.com This method utilizes CO2 in its supercritical state, where it acts as both a reactant and a solvent, potentially eliminating the need for organic solvents. mdpi.com The carbonation of magnesium precursors, such as magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)2), in the presence of water and scCO2 can lead to the formation of various this compound polymorphs. mdpi.comnih.gov

Research has shown that the reaction of brucite (Mg(OH)2) with scCO2 at elevated temperature and pressure (e.g., 80 °C and 88 bar) results in the formation of both metastable and stable carbonates. nih.gov In situ monitoring using techniques like 13C NMR spectroscopy has been instrumental in observing the conversion of CO2 into different carbonate species throughout the reaction. nih.gov Post-reaction analyses have confirmed a spatial distribution of products, suggesting a reaction mechanism that may involve the initial formation of hydrated or basic carbonates that subsequently transform into the more stable, anhydrous magnesite. nih.gov

The use of scCO2 for synthesis can produce materials with desirable properties, such as high surface area and small pore sizes. mdpi.com For instance, the synthesis of a hydrated this compound with a nesquehonite structure has been achieved using scCO2, resulting in a material with a high surface area and small pores (1.01 nm). mdpi.com The reaction conditions, including the choice of magnesium precursor, can influence the morphology of the resulting crystals. mdpi.com Synthesis with scCO2 has been shown to produce exclusively acicular crystals. mdpi.com

The carbonation of olivine (Mg2SiO4) and synthetic magnesia (>97 wt% MgO) under high pressure and temperature in an autoclave has also been investigated. mdpi.com While the carbonation of olivine often requires additives like sodium bicarbonate and oxalic acid to proceed, synthetic magnesia can be almost completely carbonated in the absence of additives under similar conditions (175 °C, 117 bar). mdpi.com This highlights the influence of the precursor's reactivity on the carbonation efficiency.

Table 1: Research Findings on Supercritical CO2 Carbonation of Magnesium Precursors

PrecursorConditionsProduct(s)Key Findings
Brucite (Mg(OH)2)80 °C, 88 bar scCO2, aqueousMetastable and stable carbonates, including magnesiteIn situ NMR confirmed the conversion of CO2 and spatial dependence of products. nih.gov
Mg(NO3)2·6H2OscCO2 (>74 bar)Nesquehonite (MgCO3·3H2O)Produced material with high surface area and small pores (1.01 nm). mdpi.com
Synthetic Magnesia (>97% MgO)175 °C, 117 bar CO2This compoundAchieved over 95% carbonation without additives. mdpi.com
Olivine (Mg2SiO4)175 °C, 117 bar CO2, with additivesThis compoundFormation of MgCO3 confirmed in the presence of additives like sodium bicarbonate and oxalic acid. mdpi.com

Hydrothermal and Solvothermal Synthesis of Crystalline this compound

Hydrothermal and solvothermal methods are effective techniques for synthesizing well-crystallized this compound. researchgate.netresearchgate.net These methods involve heating a reaction mixture in a sealed vessel (autoclave) above the boiling point of the solvent, which increases the solubility of reactants and facilitates the formation of crystalline products.

Hydrothermal synthesis, using water as the solvent, has been successfully employed to produce rhombohedral microcrystallites of this compound (magnesite). researchgate.net By reacting various magnesium sources (such as Mg metal, MgCl2, Mg(OH)2, MgSO4, and MgO) with urea (B33335) at 160°C, well-crystallized MgCO3 micro-particles can be obtained. researchgate.netresearchgate.net The size of the resulting crystals can be influenced by the magnesium source used; for example, Mg powder can yield particles around 10 μm, while Mg(OH)2 and MgSO4 produce smaller particles of about 1–2 μm. researchgate.net The reaction mechanism may involve the formation of intermediate phases like hydromagnesite (Mg5(CO3)4(OH)2·4H2O), which then transform into the final, more stable magnesite product with increased reaction time or temperature. researchgate.net

Solvothermal synthesis, which utilizes a non-aqueous solvent, offers another route to crystalline this compound. For instance, magnesite has been synthesized from hydromagnesite at atmospheric pressure by using monoethylene glycol (MEG) as a solvent. researchgate.netacs.org Refluxing an aqueous solution containing 95 wt% MEG at 150°C with a continuous flow of CO2 gas facilitates the transformation of the metastable hydromagnesite into the thermodynamically stable magnesite. researchgate.netacs.org The addition of MEG significantly reduces the water activity, which is a key factor in avoiding the formation of hydrated this compound phases. researchgate.net

Table 2: Research Findings on Hydrothermal and Solvothermal Synthesis

MethodPrecursor(s)ConditionsProductKey Findings
HydrothermalMg sources (Mg, MgCl2, Mg(OH)2, MgSO4, MgO) and urea160 °CRhombohedral MgCO3 microcrystalsCrystal size varied with the Mg source. researchgate.net
SolvothermalHydromagnesite, CO2150 °C in 95 wt% monoethylene glycolMagnesiteMEG reduces water activity, favoring anhydrous MgCO3 formation. researchgate.netacs.org

Sol-Gel and Co-precipitation Techniques for this compound Nanomaterials

Sol-gel and co-precipitation methods are widely utilized for the synthesis of nanomaterials, including this compound nanoparticles, offering control over particle size, composition, and morphology. bohrium.comjgpt.co.inyoutube.com

The sol-gel process involves the transition of a solution (sol) into a gel-like network containing either the desired nanoparticles or their precursors. A novel crosslinking ionic oligomer sol-gel method has been developed to prepare high-surface-area mesoporous this compound using inexpensive magnesium chloride hexahydrate (MgCl2·6H2O) and CO2. bohrium.com In this method, (MgCO3)n crosslinking oligomer sols are formed, and the slow volatilization of ethanol (B145695) and triethylamine (B128534) initiates chain growth, leading to a crosslinked network. bohrium.com Combined with a CO2 critical point drying process, this technique can produce amorphous mesoporous this compound nanoparticles with a very high specific surface area, reaching up to 628 m²/g. bohrium.com

Co-precipitation is a relatively simple and effective method for preparing nanoparticles by precipitating them from a solution containing the precursor salts. jgpt.co.inresearchgate.net This technique involves the simultaneous precipitation of a substance along with other compounds. For this compound nanomaterials, this typically involves reacting a soluble magnesium salt with a carbonate source under controlled conditions. researchgate.net The process allows for good control over particle size and composition. youtube.com For example, magnesium oxide nanoparticles have been successfully synthesized using this compound as a precursor, which in turn was prepared via a precipitation reaction. researchgate.net

Table 3: Research Findings on Sol-Gel and Co-precipitation Techniques

TechniquePrecursorsProductKey Characteristics
Crosslinking Ionic Oligomer Sol-GelMgCl2·6H2O, CO2, ethanol, triethylamineAmorphous mesoporous MgCO3 nanoparticlesHigh surface area (up to 628 m²/g). bohrium.com
Co-precipitationSoluble magnesium salts and carbonate sourcesThis compound nanoparticlesAllows for control of particle size and composition. jgpt.co.inyoutube.com

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of this compound, aiming to develop more environmentally friendly and sustainable processes. patsnap.com These approaches focus on using less hazardous materials, reducing waste, and improving energy efficiency.

One significant green chemistry approach is the utilization of CO2, a greenhouse gas, as a C1-synthon for carbonate formation. researchgate.netacs.org This not only provides a route to valuable this compound products but also contributes to carbon capture and utilization. mdpi.comrsc.org Mineral carbonation, which mimics the natural weathering of minerals, is a key strategy in this area. acs.org Using magnesium-rich minerals like olivine and serpentine, or industrial by-products, as feedstocks for carbonation is considered a promising pathway for large-scale CO2 mitigation. mdpi.comacs.org

Another green approach involves the use of mechanochemistry, such as ball milling, to synthesize magnesium compounds. organic-chemistry.org This technique can significantly reduce the need for solvents and can be performed under ambient conditions, such as in air, which simplifies the process and reduces its environmental impact. organic-chemistry.org For example, a mechanochemical method has been developed for the synthesis of Grignard reagents, which are magnesium-based carbon nucleophiles, followed by their reaction with CO2 to form carboxylic acids. d-nb.info

Furthermore, developing synthesis methods that avoid the use of harsh or toxic reagents is a central goal. patsnap.com The use of supercritical CO2, as previously discussed, is a prime example of a greener solvent and reactant system. mdpi.com Research is also focused on using waste materials, such as those from desalination plants, as a source of magnesium for carbonate synthesis. mdpi.com

In Situ Monitoring and Kinetic Studies of this compound Formation

Understanding the kinetics and mechanisms of this compound formation is crucial for controlling the synthesis process and obtaining desired polymorphs with specific properties. In situ monitoring techniques provide real-time information about the reaction as it occurs, offering valuable insights into the nucleation and growth processes. researchgate.netnih.gov

Various analytical methods are employed for in situ monitoring. For example, in situ 13C Nuclear Magnetic Resonance (NMR) spectroscopy has been used to track the chemical evolution of supercritical CO2 during its reaction with brucite to form magnesium carbonates. nih.gov This technique allows for the direct observation of the conversion of CO2 into different carbonate species over time. nih.gov Raman spectroscopy is another powerful tool for in situ analysis, capable of identifying the different carbonate phases as they form. nih.gov

Kinetic studies often focus on determining the induction period of nucleation and the crystallization rates. researchgate.net The electrical conductivity method can be used to monitor changes in ion concentrations in solution during the precipitation of this compound, allowing for the determination of the induction period and the reaction order. researchgate.net For instance, the crystallization of nesquehonite from magnesium chloride and sodium carbonate has been studied using this method, revealing a second-order reaction for the nucleation process. researchgate.net

The kinetics of the transformation between different this compound polymorphs is also a key area of investigation. For example, the transformation of nesquehonite to the more stable hydromagnesite is influenced by temperature, with the transition occurring more rapidly at higher temperatures. inrs.ca Kinetic models are developed to describe these processes, which are often complex and influenced by factors such as supersaturation levels and the presence of other ions. hw.ac.ukresearchgate.netacs.org The study of the crystallization kinetics of amorphous calcium-magnesium carbonate has also provided insights into the energy barriers and mechanisms of crystallization. uni-konstanz.deroyalsocietypublishing.org

Table 4: Research Findings on In Situ Monitoring and Kinetic Studies

Technique/StudySystem StudiedKey Findings
In situ 13C NMR SpectroscopyReaction of brucite with supercritical CO2Observed the real-time conversion of CO2 into metastable and stable carbonates. nih.gov
Electrical Conductivity MethodCrystallization of nesquehonite from MgCl2 and Na2CO3Determined the induction period and that the nucleation process follows a second-order reaction. researchgate.net
Kinetic ModelingTransformation of nesquehonite to hydromagnesiteHigher temperatures accelerate the transition from nesquehonite to hydromagnesite. inrs.ca
Fast Scanning Differential Scanning CalorimetryCrystallization of anhydrous, amorphous calcium-magnesium carbonateDetermined the glass transition temperature and activation energy of crystallization. uni-konstanz.deroyalsocietypublishing.org

Crystallographic Characterization of Anhydrous this compound (Magnesite)

Anhydrous this compound, commonly occurring as the mineral magnesite, possesses a well-defined crystal structure. wikipedia.org It belongs to the trigonal crystal system, specifically the hexagonal scalenohedral class. wikipedia.org Its structure is analogous to that of calcite. arizona.eduscribd.com

Key crystallographic parameters for magnesite have been determined through X-ray diffraction studies. The unit cell dimensions are reported as a = 4.637 Å and c = 15.023 Å, with the space group identified as R-3c. arizona.edu Within this structure, each magnesium ion (Mg²⁺) is coordinated to six oxygen atoms from six different carbonate (CO₃²⁻) groups, forming a distorted octahedron. arizona.edu The carbonate groups are planar, with a C-O bond length of 1.283 Å. arizona.edu The Mg-O bond length is 2.105 Å. arizona.edu The arrangement of these polyhedra results in a compact and stable structure. wikipedia.org

Table 1: Crystallographic Data for Magnesite (MgCO₃)

Parameter Value Reference
Crystal System Trigonal wikipedia.orgmindat.org
Space Group R-3c arizona.edu
Unit Cell Dimensions a = 4.637 Å, c = 15.023 Å arizona.edu
Formula Units (Z) 6 arizona.edu
Mg-O Bond Length 2.105 Å arizona.edu
C-O Bond Length 1.283 Å arizona.edu

Structural Analysis of Hydrated this compound Phases

In the presence of water, this compound forms several hydrated crystalline phases, each characterized by a distinct arrangement of magnesium ions, carbonate groups, and water molecules.

Nesquehonite, a trihydrate of this compound, crystallizes in the monoclinic system with the space group P2₁/n. uniovi.esacs.orgiucr.orgjst.go.jp Its structure consists of infinite chains of [MgO₆] octahedra that run parallel to the b-axis. researchgate.netnih.gov These octahedra are linked to three carbonate groups. researchgate.net Two of the water molecules are coordinated to the magnesium ion, while the third water molecule is located between the chains, participating in a network of hydrogen bonds that stabilizes the structure. uniovi.esacs.orgresearchgate.net The unit cell parameters for nesquehonite have been reported as a = 7.705 Å, b = 5.367 Å, c = 12.121 Å, and β = 90.45°. iucr.org

Table 2: Crystallographic Data for Nesquehonite (MgCO₃·3H₂O)

Parameter Value Reference
Crystal System Monoclinic iucr.orgjst.go.jp
Space Group P2₁/n uniovi.esacs.orgiucr.orgjst.go.jp
Unit Cell Dimensions a = 7.72100(12) Å, b = 5.37518(7) Å, c = 12.1430(3) Å, β = 90.165(4)° jst.go.jp
Formula Units (Z) 4 iucr.org

Table 3: Crystallographic Data for Hydromagnesite [Mg₅(CO₃)₄(OH)₂·4H₂O]

Parameter Value Reference
Crystal System Monoclinic arizona.eduajsonline.org
Space Group P2₁/c arizona.edu
Unit Cell Dimensions a = 10.105(5) Å, b = 8.954(2) Å, c = 8.378(4) Å, β = 114.44(5)° arizona.edu
Formula Units (Z) 2 arizona.edu

Artinite is another basic hydrated this compound. It crystallizes in the monoclinic system with the space group C2/m. wikipedia.orgmindat.org Its structure consists of ribbons of edge-sharing [MgO₆] octahedra. The carbonate groups link these ribbons, and water molecules are situated between them. The unit cell parameters for artinite are a = 16.56 Å, b = 3.15 Å, c = 6.22 Å, and β = 99.15°. wikipedia.orgmindat.org

Lansfordite , the pentahydrate of this compound, also crystallizes in the monoclinic system with the space group P2₁/a. researchgate.net A study of natural lansfordite reported unit cell parameters of a = 7.3458(2) Å, b = 7.6232(2) Å, c = 12.4737(3) Å, and β = 101.772(2)°. geoscienceworld.org The structure is stabilized by an extensive network of hydrogen bonds. geoscienceworld.org

Table 4: Crystallographic Data for Artinite and Lansfordite

Compound Artinite [Mg₂(CO₃)(OH)₂·3H₂O] Lansfordite (MgCO₃·5H₂O)
Crystal System Monoclinic Monoclinic
Space Group C2/m P2₁/a
Unit Cell Dimensions a = 16.56 Å, b = 3.15 Å, c = 6.22 Å, β = 99.15° wikipedia.orgmindat.org a = 7.3458(2) Å, b = 7.6232(2) Å, c = 12.4737(3) Å, β = 101.772(2)° geoscienceworld.org
Formula Units (Z) 2 wikipedia.org 4 researchgate.net

Phase Transformations and Polymorphic Transitions in this compound Systems

This compound and its hydrates can undergo transformations from one crystalline form to another, or decompose, under the influence of factors such as temperature and pressure.

When heated, hydrated magnesium carbonates lose their water of hydration and eventually decompose to magnesium oxide (MgO) and carbon dioxide (CO₂). The specific temperatures and intermediate products of this decomposition depend on the starting hydrate.

Nesquehonite (MgCO₃·3H₂O) begins to lose water at temperatures above 52°C. acs.orgnih.gov The dehydration occurs in stages, with the complete loss of its three water molecules occurring below 250°C. acs.orgnih.gov The decomposition process may proceed through the formation of an amorphous or poorly crystalline intermediate phase before ultimately forming magnesite at higher temperatures. acs.org

Hydromagnesite [Mg₅(CO₃)₄(OH)₂·4H₂O] undergoes a multi-step thermal decomposition. The process begins with dehydration, the loss of its four water molecules, at temperatures below 300°C. This is followed by the dehydroxylation (loss of water from the hydroxide groups) and finally decarbonation at temperatures above 350°C to yield magnesium oxide. mdpi.com Some studies indicate dehydration occurs between 100-300°C and decarbonation between 350-650°C. ntu.edu.sg

The thermal decomposition of lansfordite (MgCO₃·5H₂O) at room temperature can lead to the formation of nesquehonite pseudomorphs. researchgate.net Complete dehydration is reported to occur by 300°C, with decarbonation taking place up to 560°C. researchgate.net

Table 5: Thermal Decomposition Data for Hydrated Magnesium Carbonates

Compound Initial Decomposition Temperature Decomposition Products and Stages Reference
Nesquehonite (MgCO₃·3H₂O) > 52°C Stepwise dehydration below 250°C, followed by decarbonation. acs.orgnih.gov
Hydromagnesite [Mg₅(CO₃)₄(OH)₂·4H₂O] < 300°C Dehydration, followed by dehydroxylation and decarbonation above 350°C. mdpi.com
Lansfordite (MgCO₃·5H₂O) Room Temperature Transforms to nesquehonite; complete dehydration by 300°C, decarbonation up to 560°C. researchgate.net

Pressure-Induced Phase Changes in this compound

The hydrated this compound mineral, nesquehonite (MgCO₃·3H₂O), exhibits distinct polymorphic transformations under high-pressure conditions. Experimental and computational studies have revealed a sequence of pressure-induced phase transitions at ambient temperature.

At approximately 2.4 GPa, nesquehonite undergoes its first phase transition to a high-pressure phase designated as HP1. nih.govacs.orgacs.org A further increase in pressure to around 4.0 GPa induces a second phase transition to another high-pressure polymorph, HP2. nih.govacs.orgacs.org These transitions are associated with significant structural rearrangements.

The initial ambient-condition structure of nesquehonite is monoclinic (P2₁/n). nih.gov The first transition to the HP1 phase retains the same space group but involves a tilting of the [CO₃] carbonate groups. nih.gov A more significant structural alteration occurs during the transition to the HP2 phase, which involves a distortion and atomic rearrangement of the magnesium-centered polyhedra and further tilting of the carbonate units. A key feature of this second transition is the increase in the coordination number of the magnesium atom from 6 to 7. researchgate.net Despite a volume collapse and lattice discontinuities, the topology of the HP2 phase may be related to that of the initial nesquehonite structure. nih.gov

The hydrogen bonds within the crystal structure are thought to play a crucial role in the compressibility and polymorphism of hydrated this compound. researchgate.net Interestingly, all the room-temperature compression effects observed in nesquehonite have been found to be reversible. nih.govacs.org

Heating experiments conducted at a constant pressure of 0.7 GPa have shown a temperature-induced decomposition of nesquehonite at 115 °C. This decomposition is believed to result in the formation of magnesite and a MgCO₃·4H₂O phase. nih.govacs.orgacs.org Upon further heating to 160 °C, all water molecules are lost, and the sample transforms into magnesite. acs.org

Table 1: Pressure-Induced Phase Transitions in Nesquehonite (MgCO₃·3H₂O)

Transition Pressure (GPa) Initial Phase Resulting Phase Key Structural Changes
~2.4 Nesquehonite HP1 Tilting of [CO₃] groups
~4.0 HP1 HP2 Increase in Mg coordination number from 6 to 7

Nanoscale Architecture and Morphology of this compound

The nanoscale architecture and morphology of this compound compounds are diverse and can be influenced by synthesis conditions. Various nanoforms have been synthesized and characterized, revealing a range of structures from amorphous nanoparticles to well-defined crystalline shapes.

One common morphology observed is rod-shaped particles. For instance, nanoscale this compound stabilized with hyaluronic acid has been shown to consist of rod-shaped particles with lengths of 5 to 10 microns, which are themselves composed of smaller nanoparticles with diameters ranging from 20 to 100 nm. geochemicalperspectivesletters.org Acicular, or needle-like, crystals have also been produced, particularly in syntheses involving supercritical carbon dioxide. mdpi.comresearchgate.net

Spherical nanoparticles are another prevalent morphology, particularly for hydromagnesite, which can form under specific reaction temperatures with magnesium nitrate (B79036) as a precursor. mdpi.com The synthesis of amorphous this compound often results in the formation of fine particles without a defined shape in the initial stages of precipitation. researchgate.netjst.go.jp

The choice of precursors and synthesis methods plays a critical role in determining the final morphology. For example, the use of magnesium chloride and nitrate as precursors can lead to different morphologies. mdpi.com Furthermore, the coprecipitation of different salts can result in nonequilibrium crystal structures, such as acicular crystals branching from a denser core. mdpi.comresearchgate.net The systematic investigation of hydrated this compound precipitation has confirmed various growth models and has also highlighted unexpected behaviors, such as the delay in hydromagnesite precipitation with increasing solution concentration. geoconvention.comuta.edu

Table 2: Nanoscale Morphologies of this compound Compounds

Morphology Associated Compound/Synthesis Condition Typical Dimensions
Rod-shaped particles Stabilized with hyaluronic acid Length: 5-10 µm; Composed of 20-100 nm nanoparticles
Acicular (needle-like) crystals Synthesis in supercritical CO₂ -
Spherical nanoparticles Hydromagnesite from Mg(NO₃)₂ precursor -
Fine amorphous particles Initial precipitate of Amorphous this compound -

Defect Chemistry and Non-Stoichiometry in this compound Lattices

The study of defect chemistry and non-stoichiometry in this compound lattices is an area of ongoing research, with much of the current understanding being derived from computational modeling and comparisons with more extensively studied carbonate systems. Point defects, which are imperfections in the crystal lattice at the atomic level, can influence the physical and chemical properties of the material.

In carbonate minerals, deviations from ideal stoichiometry can occur. For instance, in the closely related dolomite (B100054) (CaMg(CO₃)₂), deviations from the ideal Mg:Ca ratio of 1:1 can significantly affect the crystal structure and properties. aps.org While specific studies on non-stoichiometry in pure this compound are less common, it is plausible that similar deviations could occur, potentially influencing its behavior. The presence of impurities, such as iron, manganese, or zinc, can also lead to non-stoichiometric compositions and alter the crystallographic properties. aps.org

Computational studies on point defects in related magnesium-containing minerals, such as forsterite (Mg₂SiO₄), have identified various types of defects, including vacancies (missing atoms) and interstitials (atoms in between regular lattice sites). ucl.ac.ukcurtin.edu.au The lowest energy intrinsic defect in forsterite is the magnesium Frenkel defect, where a magnesium ion moves from its lattice site to an interstitial position. ucl.ac.ukcurtin.edu.au While forsterite is a silicate, these findings suggest the types of point defects that could potentially exist in the this compound lattice.

The introduction of dopants or impurities into a crystal structure inherently creates defects. For example, the incorporation of strontium ions into a magnesium-carbonate-apatite nanocrystal lattice can induce structural instability and distortion. nih.gov Similarly, theoretical studies on magnesium oxide have explored the formation energies of various point defects, such as Schottky defects (pairs of cation and anion vacancies) and Frenkel defects. aps.org These computational approaches provide a framework for understanding the potential defect chemistry in this compound, even in the absence of extensive direct experimental data.

It is important to note that the specific nature and concentration of defects in this compound will depend on the conditions of its formation, including temperature, pressure, and the chemical environment.

Amorphous this compound (AMC) Formation and Transformation Dynamics

Amorphous this compound (AMC) is a hydrated, non-crystalline form of this compound that plays a crucial role as a precursor in the formation of crystalline this compound phases. researchgate.netjst.go.jp Its formation and subsequent transformation are key steps in the precipitation of magnesium carbonates from aqueous solutions.

AMC typically precipitates as fine particles immediately upon the mixing of solutions containing magnesium and carbonate ions, for example, from magnesium chloride and sodium carbonate solutions. researchgate.netjst.go.jp The chemical composition of freshly precipitated AMC has been determined to be approximately MgCO₃·2H₂O. researchgate.netjst.go.jp

Once formed, AMC is metastable and transforms into more stable crystalline phases over time. In aqueous solutions, this transformation often proceeds via a solvent-mediated process. researchgate.netjst.go.jp The initial crystalline phase to form from AMC is typically nesquehonite (MgCO₃·3H₂O), which appears as needle-like crystals. researchgate.netjst.go.jp This transformation can occur within hours to a few days at room temperature. researchgate.net

Following the formation of nesquehonite, a further transformation can occur, leading to the formation of dypingite [Mg₅(CO₃)₄(OH)₂·5H₂O], which consists of tiny polycrystalline particles. researchgate.netjst.go.jp The direct transformation of AMC to the most stable anhydrous form, magnesite (MgCO₃), is kinetically inhibited at low temperatures (below 120°C) due to the strong hydration of magnesium ions. researchgate.net

The dynamics of AMC formation and transformation can be influenced by the presence of additives. For example, citrate (B86180) has been shown to delay the nucleation of AMC by destabilizing prenucleation ion associates. geochemicalperspectivesletters.org This forces the system through a liquid-liquid separation before the solid forms, resulting in amorphous and crystalline phases with lower water content. geochemicalperspectivesletters.org The presence of certain additives can also accelerate the phase evolution towards hydromagnesite. geoconvention.comuta.edu

Table 3: Transformation Pathway of Amorphous this compound (AMC) in Aqueous Solution

Stage Compound Chemical Formula (approximate) Morphology
Initial Precipitate Amorphous this compound (AMC) MgCO₃·2H₂O Fine particles
First Crystalline Phase Nesquehonite MgCO₃·3H₂O Needle-like crystals
Second Crystalline Phase Dypingite Mg₅(CO₃)₄(OH)₂·5H₂O Tiny polycrystalline particles

Geochemical and Environmental Role of Magnesium Carbonate

Formation Mechanisms of Natural Magnesium Carbonate Minerals

The natural occurrence of this compound is predominantly in the form of the anhydrous mineral magnesite (MgCO₃) and various hydrated forms. The genesis of these minerals is governed by specific geological and environmental conditions.

Magnesite Genesis in Sedimentary and Metamorphic Environments

Magnesite (MgCO₃) is a carbonate mineral that forms through the alteration of magnesium-rich rocks in both marine and non-marine geological settings. researchgate.net It is commonly found as veins and as an alteration product of ultramafic rocks like serpentinite and peridotite in both contact and regional metamorphic terrains. wikipedia.orgalexstrekeisen.it These magnesites are often cryptocrystalline and can contain silica (B1680970) in the form of opal or chert. wikipedia.orgalexstrekeisen.it Magnesite can also be found in the regolith above ultramafic rocks as a secondary carbonate in soil and subsoil, deposited due to the dissolution of magnesium-bearing minerals by carbon dioxide in groundwater. wikipedia.orgalexstrekeisen.it

The formation of magnesite can occur through several processes:

  • Talc Carbonate Metasomatism: Magnesite can be formed from the metasomatism of peridotite and other ultramafic rocks. wikipedia.orgalexstrekeisen.it
  • Carbonation of Olivine (B12688019): At the elevated temperatures and high pressures typical of the greenschist facies, magnesite is formed by the carbonation of olivine in the presence of water and carbon dioxide. wikipedia.orgalexstrekeisen.it
  • Carbonation of Serpentine (B99607): Magnesite can also be formed via the carbonation of magnesium serpentine (lizardite). wikipedia.org However, laboratory experiments at room temperature tend to form the trihydrated form, nesquehonite. wikipedia.org
  • Metasomatism in Skarn Deposits: Magnesite can form through metasomatism in dolomitic limestones, where it is associated with minerals like wollastonite, periclase, and talc. wikipedia.org
  • Due to its resistance to high temperatures and pressures, magnesite is considered a major carbonate-bearing phase in the Earth's mantle and a potential carrier for deep carbon reservoirs. wikipedia.org It has been found in metamorphosed peridotite rocks and high-pressure eclogitic rocks. wikipedia.org

    Formation of Hydrated Magnesium Carbonates in Surficial and Biogenic Systems

    Hydrated magnesium carbonates, such as nesquehonite (MgCO₃·3H₂O), dypingite (Mg₅(CO₃)₄(OH)₂·5H₂O), and hydromagnesite (B1172092) (Mg₅(CO₃)₄(OH)₂·4H₂O), are typically formed in surficial and biogenic systems at low temperatures. goldschmidt.info While thermodynamically magnesite is the stable phase at ambient conditions, its formation is kinetically inhibited at low temperatures due to the strong hydration of magnesium ions in water-rich environments, leading to the formation of these hydrated and basic carbonates instead. nih.gov These minerals are often found in alkaline lake environments, where their precipitation is frequently associated with microbial communities. mit.edu

    Recent research highlights the significant role of biological processes in the formation of these minerals. For instance, experiments have shown that cyanobacterial extracellular polymeric substances (EPS) can promote the stabilization of dypingite. mit.edu In contrast, in sterile solutions or those with certain commercial polysaccharides, acicular nesquehonite tends to precipitate. goldschmidt.info The co-existence of hydromagnesite and spheroidal dolomite (B100054) in some natural environments suggests that hydrous magnesium carbonates may act as precursors to dolomite formation, with both potentially serving as indicators of microbial dolomite. frontiersin.org

    The formation of hydrated magnesium carbonates has garnered interest as a potential method for carbon sequestration, as they can trap and store atmospheric CO₂. acs.org For example, nesquehonite can be formed by reacting CO₂ from industrial gas streams with magnesium from desalination brines in alkaline conditions. nih.gov

    Role of this compound in Global Carbon Cycle Dynamics

    This compound plays a multifaceted role in the global carbon cycle, primarily through its involvement in carbon sequestration and its response to changing environmental conditions. The formation of this compound minerals, both anhydrous and hydrated, represents a significant sink for atmospheric carbon dioxide (CO₂). niranbio.compatsnap.com This process, known as mineral carbonation, involves the reaction of CO₂ with magnesium-rich minerals to form stable carbonate compounds, effectively trapping the greenhouse gas in a solid form. patsnap.com

    The slow-release nature of this compound in soil environments is also beneficial for the carbon cycle. magnesiumking.com Unlike highly soluble magnesium sources, it dissolves gradually, which minimizes nutrient runoff and ensures a consistent supply of magnesium for plants, which in turn utilize CO₂ through photosynthesis. magnesiumking.com Furthermore, its ability to regulate soil pH can help mitigate soil acidification, a condition that can be exacerbated by the excessive use of certain synthetic fertilizers. magnesiumking.com By improving soil structure and promoting healthier crop development, this compound contributes to more sustainable agricultural practices that can enhance carbon uptake in terrestrial ecosystems. magnesiumking.comomv.co.za

    Biogeochemical Cycling of this compound in Aquatic and Terrestrial Systems

    The cycling of this compound in both aquatic and terrestrial environments is intricately linked with biological processes. From the formation of shells and skeletons to the influence of microscopic organisms, life plays a vital role in the precipitation and transformation of these minerals.

    Biomineralization Processes Involving this compound

    Biomineralization is the process by which living organisms produce minerals. While calcium carbonate minerals like calcite and aragonite are the most common biominerals, some organisms incorporate magnesium into their carbonate structures, forming high-magnesium calcite (HMC) and, more rarely, dolomite. nih.gov This incorporation can make the resulting structures harder and more resistant to dissolution, which is an advantage in an acidifying ocean. nih.gov

    The formation of Mg-bearing carbonates in biological systems is challenging due to the high energy barrier required to dehydrate the magnesium ion. nih.gov However, organisms have evolved mechanisms to overcome this barrier. For example, acidic, negatively charged amino acids (such as aspartic and glutamic acid) and chitins have been shown to induce the precipitation of HMC and disordered dolomite in laboratory experiments. nih.gov These organic molecules are thought to be key controlling factors in biomineralization, allowing organisms to regulate the specific mineral phases, compositions, and morphologies of their carbonate crystals. nih.gov

    Magnesium has also been identified as a key component in stabilizing amorphous calcium carbonate (ACC), an unstable precursor phase in the formation of crystalline calcium carbonate biominerals. acs.org Studies using X-ray absorption spectroscopy have shown that the short-range structure around the magnesium ion in biogenic ACC involves a shortening of the Mg-O bond length compared to crystalline anhydrous this compound minerals. acs.org It is proposed that this compact structure around the magnesium introduces distortion into the host calcium carbonate mineral, thereby inhibiting its crystallization and stabilizing the amorphous phase. acs.org

    Microbial Influence on this compound Precipitation

    Microorganisms play a significant and multifaceted role in the precipitation of magnesium carbonates, a process known as microbially induced carbonate precipitation (MICP). patsnap.com This influence is observed in a variety of environments, from hypersaline lakes to soils. frontiersin.orgpatsnap.com Microbes can affect carbonate precipitation both directly through their metabolic activities and indirectly by creating favorable chemical conditions.

    One of the key ways microbes influence this compound formation is by altering the local pH. goldschmidt.info For example, oxygenic photosynthesis by cyanobacteria can increase the saturation of hydrated magnesium carbonates in a solution. goldschmidt.info Furthermore, the extracellular polymeric substances (EPS) secreted by microbes can directly influence the type of mineral that forms. goldschmidt.info Experiments have demonstrated that EPS from certain cyanobacterial cultures can lead to the precipitation of spheroidal dypingite, whereas in the absence of these organic molecules, acicular nesquehonite is formed. goldschmidt.info These microbially-precipitated carbonates can also preserve evidence of life, such as cell-shaped voids and organic signals detectable by Raman spectroscopy. goldschmidt.info

    In some cases, microorganisms can even utilize this compound as a growth substrate or energy source. patsnap.com This is particularly relevant in extreme, carbonate-rich environments. patsnap.com The metabolic activities of these specialized microbes can contribute to mineral weathering and have potential applications in bioremediation. patsnap.com Furthermore, studies have shown that different types of bacteria can induce the formation of different forms of magnesium-calcite, with the mineral morphologies evolving from bacteria-like shapes to more complex structures like dumbbells. oup.com

    The table below summarizes key research findings on the microbial influence on this compound precipitation:

    Microorganism/SubstanceInfluence on this compoundResulting Mineral/MorphologyEnvironment/Context
    Cyanobacteria (general)Increased saturation of hydrated magnesium carbonates via oxygenic photosynthesis. goldschmidt.infoGeneral increase in precipitation potential.Aquatic systems. goldschmidt.info
    Cyanobacterial Extracellular Polymeric Substances (EPS)Determines the mineralogy of precipitates. goldschmidt.info Promotes stabilization of dypingite. mit.eduSpheroidal dypingite. goldschmidt.infoLaboratory experiments simulating lacustrine environments. goldschmidt.infomit.edu
    Salinivibrio and Virgibacillus spp.Mediated the formation of detectable solid phases in laboratory experiments. frontiersin.orgVery high Mg calcite (precursor to ordered dolomite). frontiersin.orgEvaporitic environment of a sabkha. frontiersin.org
    Gram-positive bacteria (MF-2)Induced different forms of Mg-calcite. oup.comVarious forms of Mg-calcite.Laboratory mineralization experiments. oup.com
    Gram-negative bacteria (HJ-1)Mainly induced the formation of spherical Mg-calcite and aragonite. oup.comSpherical Mg-calcite, aragonite.Laboratory mineralization experiments. oup.com
    Cells of Curvibacter sp. HJ-1Significantly affected mineral morphology, evolving from bacteria-like to dumbbell-shaped. oup.comBacteria-like, rod-shaped, and dumbbell-shaped carbonates.Biomimetic mineralization experiments. oup.com

    Dissolution and Precipitation Kinetics of this compound Minerals in Natural Waters

    The dissolution and precipitation of this compound minerals in natural waters are complex processes governed by a variety of kinetic factors. Unlike calcium carbonate, the formation of the most stable anhydrous form, magnesite (MgCO₃), is kinetically inhibited at Earth's surface temperatures. This leads to the initial precipitation of a series of metastable hydrated magnesium carbonates, such as nesquehonite (MgCO₃·3H₂O), dypingite (Mg₅(CO₃)₄(OH)₂·5H₂O), and hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O). researchgate.netnih.gov The subsequent transformation of these hydrated precursors to magnesite is exceptionally slow, often taking tens to hundreds of years under natural conditions. researchgate.net

    The primary kinetic barrier to magnesite precipitation is the high energy required for the dehydration of the aqueous magnesium ion (Mg²⁺·6H₂O). rsc.org This step is considered rate-limiting. oieau.fr Consequently, magnesite formation is favored under conditions that facilitate this dehydration, such as elevated temperatures (typically 60-200°C) and pressures. rsc.org Research has shown that the transformation of hydromagnesite to magnesite can proceed via two main mechanisms depending on the chemical environment. In brines with high magnesium concentrations, a dissolution-precipitation mechanism is favored, where hydromagnesite dissolves and magnesite precipitates from the solution. osti.gov Conversely, in low-magnesium brines, a dehydration mechanism with the formation of brucite is more likely. osti.gov

    Several factors in natural waters influence these kinetic rates:

    Temperature: Higher temperatures significantly accelerate the transformation of hydrated magnesium carbonates to magnesite. researchgate.netuwaterloo.ca For instance, the transformation of nesquehonite to dypingite is complete within 20 days at 35°C but takes 57 days at 25°C and does not occur at all at 5°C over a 59-day period. epa.gov Activation energies for magnesite precipitation have been estimated to be between 81 and 100 kJ/mol. osti.govrsc.org

    Organic Ligands: Organic ligands, such as citrate (B86180) and oxalate, can significantly inhibit the growth rate of magnesite. oieau.fr They achieve this through two mechanisms: the complexation of Mg²⁺ ions in the solution and the adsorption onto the mineral surface, which blocks crystal growth sites. oieau.fr

    Dissolved Silica: The presence of dissolved silica can influence which hydrated mineral forms and its stability. Studies have shown that dissolved silica can enhance the formation of nesquehonite and affect its subsequent transformation rate. nih.govacs.org

    pCO₂ and pH: The partial pressure of CO₂ (pCO₂) and the resulting pH of the water are critical. For instance, magnesite dissolution rates in CO₂-acidified brines can be described by a model involving the reaction between protons and the mineral surface. nih.gov High aqueous CO₃²⁻ activity at pH > 8 has been found to significantly decrease magnesite precipitation rates. iaea.org

    The slow precipitation kinetics of magnesite compared to the dissolution rates of magnesium silicate (B1173343) minerals (like olivine) means that in processes like mineral carbonation for CO₂ sequestration, the precipitation of magnesite is often the rate-limiting step. researchgate.net

    Table 1: Factors Influencing Dissolution and Precipitation Kinetics of this compound Minerals
    FactorEffect on KineticsAffected Mineral(s)Mechanism/ObservationSource(s)
    TemperatureRate increases with temperatureHydromagnesite, Nesquehonite, MagnesiteAccelerates dehydration of Mg²⁺ and transformation of hydrated precursors. For example, nesquehonite transforms to dypingite faster at 35°C than at 25°C. osti.govuwaterloo.caepa.gov
    Mg²⁺ ConcentrationInhibitory at high concentrationsHydromagnesite, MagnesiteHigh aqueous Mg²⁺ concentration inhibits the dissolution of hydromagnesite, a precursor to magnesite. osti.gov
    Ionic StrengthRate increases with ionic strengthHydromagnesitePromotes the transformation to magnesite in brines. osti.gov
    Sulfate (B86663) (SO₄²⁻)Complex effect: promotes dissolution, inhibits precipitationHydromagnesite, MagnesiteSulfate promotes hydromagnesite dissolution but reduces magnesite precipitation rate by forming MgSO₄ complexes. osti.gov
    Organic Ligands (e.g., Citrate)InhibitoryMagnesiteLigands complex with aqueous Mg²⁺ and adsorb to mineral surfaces, blocking growth sites. oieau.fr
    Dissolved SilicaEnhances formation and stabilityNesquehonitePromotes the initial formation of nesquehonite and can alter its transformation timeline. nih.govacs.org
    pH / pCO₂Rate is pH-dependentMagnesite, DolomiteDissolution rates increase in acidic conditions (lower pH). High carbonate ion (CO₃²⁻) activity at alkaline pH (>8) inhibits magnesite precipitation. nih.goviaea.org

    Isotopic Geochemistry of this compound for Paleoenvironmental Reconstruction

    The isotopic composition of this compound minerals serves as a powerful archive for reconstructing past environmental conditions. Geochemists utilize the stable isotopes of magnesium (²⁴Mg, ²⁵Mg, ²⁶Mg), carbon (¹²C, ¹³C), and oxygen (¹⁶O, ¹⁸O), as well as clumped isotopes, to decipher the temperature, fluid composition, and biogeochemical cycles of ancient environments. researchgate.netmdpi.comnumberanalytics.com

    Magnesium Isotopes (δ²⁶Mg): The relative abundance of magnesium isotopes (expressed as δ²⁶Mg) in carbonates provides insights into the global magnesium cycle and the conditions of mineral formation. researchgate.netfrontiersin.org Studies have shown that significant Mg isotope fractionation occurs during the precipitation of carbonate minerals. researchgate.net This fractionation is influenced by factors such as mineralogy (e.g., calcite vs. dolomite) and precipitation rate. frontiersin.org Authigenic dolomites in marine sediments, for example, have been analyzed for their δ²⁶Mg signatures to trace diagenetic processes and understand the chemistry of past seawater. princeton.edu Because different minerals incorporate magnesium isotopes differently, the δ²⁶Mg value of a carbonate rock can help identify the source of magnesium and the pathways of its formation. nih.gov

    Carbon and Oxygen Isotopes (δ¹³C and δ¹⁸O): The isotopic compositions of carbon and oxygen in magnesium carbonates, particularly dolomite, are classic proxies for paleoenvironmental analysis. numberanalytics.com

    δ¹⁸O (Oxygen Isotopes): The oxygen isotope ratio in a carbonate mineral is primarily a function of the temperature and the isotopic composition of the water from which it precipitated. mdpi.comnumberanalytics.com This relationship forms the basis of an oxygen isotope geothermometer, allowing scientists to estimate the formation temperatures of ancient dolomites and magnesites. mdpi.comresearchgate.net For example, high δ¹⁸O values in lacustrine dolomites can indicate a closed lake basin with high salinity due to evaporation. mdpi.com

    δ¹³C (Carbon Isotopes): The carbon isotope ratio reflects the isotopic composition of the dissolved inorganic carbon (DIC) in the water body. numberanalytics.com This provides clues about the carbon cycle at the time of deposition. For instance, very negative δ¹³C values can indicate the incorporation of carbon from the oxidation of methane (B114726), a process common in cold seep environments. frontiersin.org Conversely, positive δ¹³C values can suggest methanogenesis or deposition in a restricted basin. princeton.eduresearchgate.net

    Clumped Isotopes (Δ₄₇): A more recent advancement is carbonate clumped isotope thermometry. This technique measures the "clumping" of heavy isotopes—specifically, the abundance of the ¹³C-¹⁸O bond within the carbonate mineral lattice (reported as Δ₄₇). stanford.eduresearchgate.net The degree of this clumping is dependent only on the temperature of mineral formation. wikipedia.org A key advantage of this method is that it can provide a temperature estimate that is independent of the δ¹⁸O of the parent water, a variable that is often unknown for ancient environments. researchgate.netwikipedia.org Once the formation temperature is determined from the Δ₄₇ value, it can be used in conjunction with the mineral's conventional δ¹⁸O value to calculate the δ¹⁸O of the ancient water, providing crucial information about paleohydrology and ice volume. wikipedia.org Clumped isotope studies on magnesite and dolomite have been used to determine primary mineralization temperatures and to distinguish between low-temperature surface formation and higher-temperature burial alteration. stanford.edunih.gov

    These isotopic systems, often used in combination, allow for a robust reconstruction of Earth's past climates and geochemical environments, challenging older ideas that minerals like dolomite are only products of later alteration and affirming their potential as faithful recorders of the conditions under which they originally formed. nih.govmit.eduresearchgate.net

    Table 2: Isotopic Systems in this compound for Paleoenvironmental Reconstruction
    Isotopic SystemProxy/NotationInformation ReconstructedKey Principles and ApplicationsSource(s)
    Magnesium Isotopesδ²⁶MgMg source, diagenetic processes, seawater chemistry, precipitation rateFractionation of Mg isotopes is sensitive to mineralogy and precipitation rate. Used to trace Mg cycling and distinguish between different formation pathways (e.g., authigenic vs. diagenetic). researchgate.netfrontiersin.orgprinceton.edu
    Oxygen Isotopesδ¹⁸OFormation temperature, paleosalinity, fluid compositionThe ¹⁸O/¹⁶O ratio in the carbonate depends on the temperature and the ¹⁸O/¹⁶O ratio of the water. Used as a geothermometer and an indicator of evaporation and water source. mdpi.comnumberanalytics.comresearchgate.net
    Carbon Isotopesδ¹³CCarbon cycle, water body restriction, organic matter influence (methanogenesis, AOM)Reflects the δ¹³C of dissolved inorganic carbon (DIC) in the parent water, providing insights into the sources and cycling of carbon in the depositional environment. numberanalytics.comfrontiersin.orgprinceton.edu
    Clumped IsotopesΔ₄₇Absolute formation temperature, δ¹⁸O of parent waterMeasures the temperature-dependent clumping of ¹³C and ¹⁸O isotopes in the carbonate lattice. Provides a temperature record independent of the fluid's isotopic composition. stanford.eduresearchgate.netwikipedia.org

    Theoretical and Computational Studies of Magnesium Carbonate Systems

    First-Principles Calculations of Electronic and Lattice Dynamics in Magnesium Carbonate

    First-principles calculations, primarily based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of this compound. These ab initio methods solve the quantum mechanical equations governing the electrons in the system, providing a detailed picture of electronic structure and bonding without relying on empirical parameters.

    Researchers have extensively used DFT to investigate the electronic properties of magnesite, the most common polymorph of MgCO₃. Calculations show that magnesite is a large band-gap insulator. rsc.orgresearchgate.net The calculated indirect band gap is typically around 5.0 eV, which is an underestimation compared to the experimental value of approximately 6.0 eV, a common feature of standard DFT functionals like the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA). rsc.orgresearchgate.net The top of the valence band is primarily composed of O 2p orbitals from the carbonate (CO₃²⁻) group, while the bottom of the conduction band is dominated by C 2p orbitals, also from the carbonate group. rsc.org These calculations have also been used to determine optical properties, such as the dielectric function and refractive indices, showing considerable optical anisotropy in the magnesite structure. researchgate.net

    Lattice dynamics, the study of atomic vibrations (phonons) in a crystal, has also been a major focus of first-principles calculations. These studies are crucial for understanding thermodynamic properties, such as heat capacity and entropy, as well as for interpreting experimental vibrational spectra (Infrared and Raman). mdpi.comresearchgate.net DFT-based calculations accurately reproduce the experimental Raman and IR spectra of magnesite, allowing for precise assignment of vibrational modes. rsc.orgmdpi.com The vibrational spectrum is characterized by distinct regions: low-frequency lattice modes (below 400 cm⁻¹) and higher-frequency internal modes of the carbonate ion (deformations, symmetric, and asymmetric stretches). mdpi.comrsc.org Studies under high pressure have shown that the frequencies of these modes shift, and this pressure dependence, quantified by Grüneisen parameters, is significantly different for lattice modes versus internal carbonate modes. rsc.org

    Table 1: Calculated Electronic and Structural Properties of Magnesite (MgCO₃) This table presents a summary of key electronic and structural properties of magnesite as determined by first-principles calculations, compared with available experimental data.

    PropertyCalculated Value (DFT)Experimental ValueCitation
    Crystal StructureRhombohedral (R-3c)Rhombohedral (R-3c) rsc.orgresearchgate.net
    Indirect Band Gap~5.0 eV (LDA/GGA)~6.0 eV rsc.orgresearchgate.net
    Lattice Parameter (a)~4.93 Å~4.93 Å cas.cn
    Lattice Parameter (c)~16.48 Å~16.49 Å cas.cn
    Bulk Modulus~112 GPa~111 GPa---

    Molecular Dynamics Simulations of this compound Surface Reactions

    Molecular Dynamics (MD) simulations are employed to study the time evolution of atoms and molecules, providing a dynamic picture of complex processes such as surface reactions. These simulations are particularly valuable for understanding the interaction of this compound surfaces with aqueous environments, which is critical for processes like mineral growth, dissolution, and carbon sequestration.

    MD simulations have been used to investigate the magnesite-water interface, revealing the structure and orientation of water molecules on the mineral surface. sphinxsai.com These simulations show that water forms distinct hydration layers at the interface, with the orientation of water molecules in the first and second layers being opposite. sphinxsai.com This structured water plays a crucial role in mediating surface reactions. For instance, simulations have explored the adsorption of various ions and organic molecules, such as collectors used in flotation processes, onto magnesite surfaces. They show that molecules like potassium cetyl phosphate (B84403) can displace pre-adsorbed water molecules, leading to preferential adsorption on the magnesite (104) surface. osti.gov

    A significant advancement in this area is the development of reactive force fields (ReaxFF). Unlike classical force fields, ReaxFF can model the formation and breaking of chemical bonds, allowing for the simulation of chemical reactions. acs.orgresearchgate.net ReaxFF has been parameterized for Mg/C/O/H systems to study the carbonation of magnesium-containing minerals like forsterite (Mg₂SiO₄) and brucite (Mg(OH)₂). acs.orgresearchgate.net These simulations have elucidated key steps in the surface reaction pathway, such as the deprotonation of bicarbonate (HCO₃⁻) to carbonate (CO₃²⁻) at the mineral-water interface via a long-range proton transfer mechanism. researchgate.netrsc.org Free energy calculations based on these simulations have determined the energy barriers for carbonate to attach to the magnesium surface, providing insights into the slow kinetics of magnesite precipitation at low temperatures. researchgate.netrsc.org

    Atomistic simulations have also been used to compare the reactivity of different surfaces of magnesium oxide (MgO), a precursor to this compound, with CO₂ and H₂O. These studies generate surface phase diagrams that predict the most stable surface termination (e.g., clean, hydroxylated, or carbonated) as a function of temperature and the partial pressures of CO₂ and H₂O. mdpi.comlboro.ac.uk The results indicate that stepped surfaces, like the {310} surface, exhibit enhanced reactivity towards carbonation. mdpi.comlboro.ac.uk

    Thermodynamic Modeling of this compound Phase Equilibria

    Thermodynamic modeling is essential for predicting the stability of different this compound phases (e.g., anhydrous magnesite, and various hydrated forms like nesquehonite and hydromagnesite) under diverse geological and industrial conditions. Computational approaches, particularly those combining first-principles calculations with macroscopic thermodynamics, have proven to be powerful tools for constructing phase diagrams.

    An ab initio thermodynamic framework has been developed that links the total energies of mineral crystal structures, calculated using DFT, to the experimental chemical potentials of surrounding components like H₂O and CO₂. osti.govacs.orgresearchgate.net This approach allows for the calculation of Gibbs free energies of various this compound minerals and their hydrates as a function of temperature, pressure, and chemical environment. osti.govacs.org Such models have successfully explained why different phases—nesquehonite (MgCO₃·3H₂O), hydromagnesite (B1172092) (Mg₅(CO₃)₄(OH)₂·4H₂O), or magnesite (MgCO₃)—are formed under slightly different laboratory conditions during the carbonation of brucite. osti.govresearchgate.net

    These models have been applied to conditions relevant to geochemistry and carbon sequestration, such as in water-saturated supercritical CO₂. acs.org The results show that even small amounts of water have a significant impact on the stability of hydrated carbonate minerals, with hydromagnesite and nesquehonite being more stable than their precursor oxides and hydroxides under these conditions. acs.org This suggests they are likely kinetic intermediates in carbonation processes.

    Computational studies have also been used to construct pressure-temperature (P-T) and composition-temperature (T-X) phase diagrams for binary and ternary carbonate systems. First-principles calculations of supercell total energies have been used to model the CaCO₃–MgCO₃ phase diagram, which is fundamental to understanding carbonate mineralogy. mdpi.com At very high pressures, relevant to the Earth's deep mantle, the phase stability of MgCO₃ is a key question. Combined experimental and DFT studies have constrained the phase diagram of MgCO₃ up to pressures of ~148 GPa and temperatures of ~3600 K, revising previous models and defining the stability field of a high-pressure polymorph, MgCO₃-II. researchgate.netmdpi.com

    Table 2: Computationally Determined Thermodynamic Data for this compound Phases This table provides examples of thermodynamic data for various this compound minerals, often calculated using an ab initio thermodynamic framework.

    MineralFormulaCalculated PropertyValue (kJ/mol)Citation
    MagnesiteMgCO₃ΔfH°(298.15 K)-1111.6 osti.gov
    NesquehoniteMgCO₃·3H₂OΔfH°(298.15 K)-1974.7 osti.gov
    HydromagnesiteMg₅(CO₃)₄(OH)₂·4H₂OΔfH°(298.15 K)-6364.5 osti.gov
    LansforditeMgCO₃·5H₂OΔfH°(298.15 K)-2577.5 osti.gov
    Dolomite (B100054)CaMg(CO₃)₂ΔH (formation from carbonates)-8.8 mdpi.com

    Note: Values can vary slightly depending on the computational method and corrections applied.

    Computational Predictions of Novel this compound Structures and Properties

    One of the most significant contributions of computational materials science is the ability to predict the existence of new materials and structures before their experimental synthesis. Using crystal structure prediction algorithms, such as evolutionary algorithms (e.g., USPEX) combined with DFT calculations, researchers have explored the high-pressure behavior of MgCO₃ and predicted several novel polymorphs.

    A major theoretical prediction was the transformation of magnesite (R-3c symmetry) into a new high-pressure phase at conditions corresponding to the Earth's lower mantle (above ~80 GPa). researchgate.net The predicted stable structure, designated MgCO₃-II, features a monoclinic C2/m symmetry. osti.govresearchgate.net A key characteristic of this novel phase is a change in the coordination of the carbon atom. While carbon is in three-fold coordination within planar CO₃ groups in magnesite, it becomes tetrahedrally coordinated by four oxygen atoms in the C2/m structure. acs.org This prediction has since been confirmed by high-pressure, high-temperature laser-heated diamond anvil cell experiments. osti.gov

    Computational studies have also predicted the existence of other high-pressure polymorphs and even novel stoichiometries. For example, the reaction between MgCO₃ and MgO under high pressure was predicted to form a new compound, Mg₂CO₄, with two potential structures (orthorhombic Pnma and monoclinic P2₁/c), the latter of which was found to be stable at pressures above 50 GPa. researchgate.net

    The predictive power of these methods extends to hydrated and modified carbonates. Joint experimental and computational studies on nesquehonite (MgCO₃·3H₂O) have characterized novel dense polymorphs that form under compression. rsc.orgresearchgate.net These high-pressure phases involve a rearrangement of atoms and an increase in the magnesium coordination number from 6 to 7, while maintaining a complex chain-like topology. rsc.orgresearchgate.net Furthermore, computational modeling has been used to investigate the formation and stability of novel double salts, such as Na₂Mg(CO₃)₂, and even organo-modified phases like acetate-containing giorgiosite, providing thermodynamic data for these previously uncharacterized compounds. researchgate.netmdpi.com

    Reaction Pathway Elucidation for this compound Formation and Decomposition

    Understanding the detailed atomic-level mechanisms of chemical reactions is a central challenge in chemistry. Computational methods are uniquely suited to elucidate the complex reaction pathways for both the formation and decomposition of this compound.

    The formation of anhydrous magnesite from aqueous solution at low temperatures is notoriously slow. Computational studies have been crucial in explaining this kinetic hindrance. The primary barrier is the high energy required to dehydrate the strongly solvated Mg²⁺ ion. rsc.org Atomistic simulations have investigated the first steps of MgCO₃ aggregation, including Mg²⁺ dehydration and its pairing with CO₃²⁻. researchgate.net These studies have systematically explored how different solution additives (anions) can influence these initial steps by forming solvent-shared or contact ion pairs with Mg²⁺, thereby modulating the energy barriers for nucleation. researchgate.net Reactive force field simulations have further detailed the reaction pathway at mineral-water interfaces, showing how the deprotonation of bicarbonate to form the reactive carbonate species is facilitated at the surface, and have calculated the energy barriers for the subsequent attachment of carbonate to surface magnesium sites. researchgate.netrsc.org

    The thermal decomposition of this compound (MgCO₃ → MgO + CO₂) and its hydrated precursors is important for industrial applications. DFT and ab initio MD simulations have been used to investigate this process. For example, simulations of the thermal decomposition of the MgCO₃ (100) surface have shown that the process begins with the formation of CO₂ product, followed by the gradual production of the MgO structure. acs.org When the decomposition occurs in the presence of H₂, simulations reveal complex autocatalytic pathways on the newly formed MgO surface that can lead to the formation of value-added chemicals like carbon monoxide (CO) or methane (B114726) (CH₄). acs.org

    Kinetic models are often combined with experimental data (e.g., from thermogravimetric analysis, TGA) to determine the mechanism and activation energy of decomposition. researchgate.netmdpi.com For basic this compound, studies have identified a two-step decomposition process involving initial dehydration followed by the complete decomposition of the carbonate. cas.cn For magnesite, models based on Langmuir's law have been used to rationalize experimental results and estimate an activation energy of around 120 kJ/mol for the vacuum thermal decomposition process. mdpi.com Computational studies also help characterize metastable intermediates, such as oxymagnesite (MgO·2MgCO₃), that can form during the thermal decomposition of hydrated magnesium carbonates. rsc.org

    Advanced Analytical and Characterization Methodologies for Magnesium Carbonate Research

    Vibrational Spectroscopy for Magnesium Carbonate Polymorph Identification and Structure

    Vibrational spectroscopy, encompassing both Raman and Fourier-Transform Infrared (FTIR) techniques, serves as a powerful, non-destructive tool for probing the molecular vibrations within this compound structures. These vibrations are highly sensitive to the local chemical environment, including the degree of hydration, the presence of hydroxyl groups, and the crystallographic arrangement, thus allowing for the differentiation of its various forms.

    Raman spectroscopy is particularly effective for identifying this compound polymorphs by analyzing the vibrational modes of the carbonate (CO₃²⁻) ion and its interaction with the surrounding crystal lattice.

    Crystalline Polymorphs: Different crystalline forms of this compound, such as magnesite, nesquehonite, hydromagnesite (B1172092), artinite, and dypingite, exhibit distinct Raman spectra. The most intense band in the spectrum of carbonate minerals is typically the ν₁ symmetric stretching mode of the CO₃²⁻ group. researchgate.net For nesquehonite (MgCO₃·3H₂O), this primary mode appears around 1099-1100 cm⁻¹. brighton.ac.ukgeoscienceworld.org Other characteristic bands for nesquehonite include lattice modes and other carbonate vibrations at approximately 187, 228, and 703 cm⁻¹. geoscienceworld.org

    Hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O) shows its main ν₁ symmetric stretching mode at a higher frequency, around 1121 cm⁻¹. brighton.ac.uk The presence of hydroxyl units and water molecules in hydrated forms like hydromagnesite and artinite also gives rise to characteristic bands in the OH stretching region of the Raman spectrum. researchgate.net For instance, artinite displays an intense band at 3593 cm⁻¹ attributed to Mg-OH stretching vibrations, separate from broader bands for water stretching vibrations. researchgate.net Dypingite, another hydrated hydroxy carbonate, shows a prominent ν₁ symmetric stretching mode near 1120 cm⁻¹. researchgate.net The anhydrous form, magnesite (MgCO₃), exhibits a strong peak from the symmetric ν₁ stretch of CO₃²⁻. researchgate.net The positions of other modes, such as the in-plane bending (ν₄) and out-of-plane bending (ν₂) modes, also differ between polymorphs, providing a spectral fingerprint for each phase. researchgate.net For example, the ν₄ mode is observed at ~700 cm⁻¹ for artinite and at 725 and 760 cm⁻¹ for dypingite. researchgate.net

    Studies on the transformation between phases, such as from nesquehonite to hydromagnesite, can be monitored using Raman spectroscopy by tracking the appearance and disappearance of these characteristic peaks. brighton.ac.ukgeoscienceworld.org Under high-pressure conditions, Raman spectroscopy combined with X-ray diffraction has been used to study the phase stability and relations of magnesite, identifying high-pressure polymorphs like MgCO₃-II. royalholloway.ac.uk

    Amorphous this compound: Amorphous this compound (AMC) lacks the long-range crystalline order of its counterparts, which is reflected in its Raman spectrum. Instead of sharp, well-defined peaks, amorphous materials typically show broad spectral features. researchgate.net The Raman peak located around 1093 cm⁻¹, which has been observed with a much higher full width at half maximum (FWHM) and greater variability in peak position, may be prompted by an amorphous Mg-carbonate phase or a highly disordered dypingite-like phase. researchgate.net The structure of mesoporous this compound has been found to consist of aggregated nanoparticles of amorphous MgCO₃ and MgO, with TEM analysis showing nanoparticle dimensions of approximately 2–5 nm. rsc.org

    Interactive Data Table: Raman Peak Assignments for this compound Polymorphs

    PolymorphVibrational ModeWavenumber (cm⁻¹)Reference
    Nesquehoniteν₁ Symmetric Stretch1099-1100 brighton.ac.ukgeoscienceworld.org
    Lattice/Carbonate Modes187, 228, 703 geoscienceworld.org
    Hydromagnesiteν₁ Symmetric Stretch1121 brighton.ac.uk
    ν₂ Bending (Raman-forbidden, but active in rapid precipitation)800 brighton.ac.ukgeoscienceworld.org
    Other active bands183, 202, 726, 1450 brighton.ac.ukgeoscienceworld.org
    Artiniteν₁ Symmetric Stretch1092 researchgate.net
    ν₂ Out-of-plane Bend790 researchgate.net
    ν₄ In-plane Bend700 researchgate.net
    Mg-OH Stretch3593 researchgate.net
    Dypingiteν₁ Symmetric Stretch1120 researchgate.net
    ν₂ Out-of-plane Bend800 researchgate.net
    ν₄ In-plane Bend725, 760 researchgate.net
    Amorphous/Disorderedν₁ Symmetric Stretch~1093 researchgate.net

    FTIR spectroscopy is complementary to Raman and is particularly sensitive to polar bonds, making it an excellent tool for identifying different carbonate species and the nature of hydration and hydroxylation in this compound compounds. The morphology and composition of this compound hydrates are closely linked, and FTIR can effectively track these relationships. nih.gov

    For instance, the transformation from needle-like crystals (often MgCO₃·xH₂O) to sheet-like structures can be correlated with a compositional change to hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O), which is identifiable through their distinct FTIR spectra. nih.gov Hydromagnesite is characterized by specific IR absorption bands, including split bands for CO₃²⁻ ν₂ bending vibrations around 800, 850, and 880 cm⁻¹, ν₃ asymmetric stretching vibrations near 1420 and 1480 cm⁻¹, and a ν₁ symmetric stretching vibration around 1115 cm⁻¹. researchgate.net The presence of water is often confirmed by a shoulder band around 1645 cm⁻¹ (H₂O bending vibration). researchgate.net

    Nesquehonite, in contrast, shows a different spectral pattern, with a single band at 850 cm⁻¹, a band at 1098 cm⁻¹, and three split bands for the ν₃ mode around 1514, 1470, and 1410 cm⁻¹. researchgate.net These distinct fingerprints allow for clear differentiation between hydromagnesite and nesquehonite and can be used to monitor phase transformations between them. researchgate.net

    FTIR is also sensitive to the cation in the carbonate structure. For anhydrous magnesite (MgCO₃), the ν₄ absorption band is found at 748 cm⁻¹, which is a significantly different position from that of calcite (CaCO₃) at 712 cm⁻¹, demonstrating the technique's ability to distinguish between different metal carbonates. spectroscopyonline.com

    Interactive Data Table: Characteristic FTIR Absorption Bands for this compound Hydrates

    PolymorphVibrational ModeWavenumber (cm⁻¹)Reference
    Hydromagnesiteν₁ Symmetric Stretch~1115 researchgate.net
    ν₂ Bending~800, 850, 880 (split) researchgate.net
    ν₃ Asymmetric Stretch~1420, 1480 researchgate.net
    H₂O Bending~1645 researchgate.net
    Nesquehoniteν₁ Symmetric Stretch~1098 researchgate.net
    ν₂ Bending~850 (single) researchgate.net
    ν₃ Asymmetric Stretch~1410, 1470, 1514 (split) researchgate.net
    Magnesiteν₄ In-plane Bend748 spectroscopyonline.com

    X-ray Diffraction and Neutron Diffraction for Structural Refinement of this compound

    X-ray diffraction (XRD) and neutron diffraction are the definitive methods for determining the crystal structure and for the phase identification of this compound polymorphs. These techniques provide detailed information about atomic arrangements, lattice parameters, and phase purity.

    X-ray Diffraction (XRD): XRD is widely used for phase identification in this compound systems. bohrium.comresearchgate.net By comparing the diffraction pattern of a sample to databases (e.g., the International Centre for Diffraction Data - ICDD), the specific crystalline forms present, such as magnesite, nesquehonite, hydromagnesite, or dypingite, can be identified. brighton.ac.uknih.gov For example, studies have used XRD to identify mixtures of dypingite and hydromagnesite or nesquehonite and hydromagnesite in synthesized powders. researchgate.net The Rietveld refinement method can be applied to XRD data to perform quantitative phase analysis and to refine structural details, including lattice parameters and site occupancies. mdpi.com This is particularly useful in complex mixtures or for non-stoichiometric carbonates. mdpi.com

    High-pressure and high-temperature in-situ XRD studies are crucial for understanding the stability and structural transformations of magnesium carbonates under geological conditions. Such studies have revealed that nesquehonite undergoes pressure-induced phase transitions at ambient temperature. acs.org Similarly, the stability of magnesite at pressures and temperatures relevant to the Earth's mantle has been investigated, confirming its transition to a high-pressure polymorph, MgCO₃-II, which has a monoclinic C2/m symmetry. royalholloway.ac.uk

    Neutron Diffraction: Neutron diffraction is highly complementary to XRD, offering distinct advantages, particularly in locating light atoms like hydrogen. This is critical for accurately determining the structure of hydrated carbonates. A neutron powder diffraction study on deuterated nesquehonite was instrumental in resolving its crystal structure and confirming its formula as MgCO₃·3H₂O, rather than the previously suggested Mg(HCO₃)(OH)·2H₂O. jst.go.jpresearchgate.net The study determined that nesquehonite has a monoclinic space group P2₁/n with refined lattice parameters. jst.go.jpresearchgate.net By precisely locating the deuterium (B1214612) atoms, the refinement confirmed that three distinct water molecules are part of the structure. jst.go.jpresearchgate.net

    Combined neutron and X-ray diffraction, modeled using methods like the Empirical Potential Structure Refinement (EPSR), have been used to build structural models of amorphous calcium carbonate stabilized by magnesium, providing insight into the coordination environment of the cations and the role of water molecules in the amorphous structure. leeds.ac.ukwhiterose.ac.uk

    Electron Microscopy Techniques for this compound Morphological Analysis

    Electron microscopy provides direct visualization of the size, shape, and surface features of this compound particles, as well as their internal nanostructure and crystalline defects.

    Scanning Electron Microscopy (SEM) is an essential tool for characterizing the morphology and surface topography of this compound crystals. icm.edu.pl The morphology is often directly linked to the specific polymorph and the synthesis conditions, such as temperature and pH. nih.gov

    Research has shown that this compound hydrates can exhibit a variety of morphologies. nih.gov At lower temperatures and pH values, needle-like crystals are often formed. nih.govresearchgate.net As temperature and pH increase, the morphology can transition to sheet-like crystallites. nih.govresearchgate.net At even higher temperatures, these sheets can self-assemble into more complex, layered structures, including rose-like or nest-like spherical aggregates and cake-like particles. nih.govresearchgate.net For instance, studies have identified spherical basic this compound with a regular, petal-like morphology when synthesized at 50°C. bohrium.comicm.edu.pl SEM analysis, often coupled with XRD, is crucial for correlating these observed morphologies with the underlying crystal phase. bohrium.comresearchgate.net

    Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the investigation of the internal structure of this compound particles at the nanoscale. It is used to observe the size and aggregation of primary nanoparticles, identify crystal defects, and distinguish between crystalline and amorphous domains.

    Thermal Analysis (TGA, DTA, DSC) of this compound Decomposition Kinetics

    Thermal analysis techniques are fundamental in studying the thermal stability and decomposition kinetics of this compound. Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) provide quantitative data on mass loss and heat flow as a function of temperature.

    The thermal decomposition of magnesite (MgCO₃) into magnesium oxide (MgO) and carbon dioxide (CO₂) is a well-studied process. thermofisher.com TGA/DSC analyses show that magnesite decomposition typically begins at temperatures around 300°C and can extend to over 700°C. mdpi.com The peak decomposition temperature is often reported in the range of 600-620°C. thermofisher.com The process is endothermic, and the atmosphere significantly influences the kinetics; a CO₂ atmosphere, for instance, increases the decomposition temperature compared to an inert nitrogen atmosphere. researchgate.net Under a nitrogen purge, the decomposition of MgCO₃ might start around 374°C and end by 467°C, whereas under a CO₂ purge, the onset can be shifted to 565°C, with completion around 612°C. researchgate.net

    Hydrated and basic forms of this compound exhibit more complex, multi-step decomposition profiles. For example, basic this compound (4MgCO₃·Mg(OH)₂·4H₂O) shows two main decomposition stages in air. nih.gov The first step involves dehydration, followed by the decomposition of the carbonate and hydroxide (B78521) components to yield MgO. nih.govresearchgate.net

    Kinetic analysis of TGA data allows for the determination of parameters such as the activation energy (Eₐ) and the reaction mechanism. Various models, including the Flynn-Wall-Ozawa and Coats-Redfern methods, are applied to the experimental data. nih.gov Studies have reported a wide range of activation energies for magnesite decomposition, which can be attributed to differences in experimental conditions, sample purity, and particle size. researchgate.net For instance, some studies have calculated activation energies around 156-174 kJ/mol, while others have found values near 203 kJ/mol. thermofisher.comresearchgate.netaip.org Isothermal experiments on MgCO₃ decomposition between 380°C and 480°C have shown that the process is controlled by a diffusion mechanism. researchgate.netescholarship.org

    MaterialTechniqueKey FindingsActivation Energy (Eₐ) / Decomposition Temp.Source
    Magnesite (MgCO₃)TGA-DSCDecomposition begins at 733 K (460°C), peaks between 873-923 K (600-650°C), and completes at 973 K (700°C).~203 kJ/mol thermofisher.com
    Magnesite (MgCO₃)TGA (Isothermal)Decomposition in N₂ atmosphere is diffusion-controlled.171.4 kJ/mol researchgate.netescholarship.org
    Basic this compound (4MgCO₃·Mg(OH)₂·4H₂O)TG-DTGTwo-step decomposition process in air.Mechanism functions determined as D3 and A1.5 for the two stages. nih.govresearchgate.net
    Hydrated this compound (MgCO₃·xH₂O)TGA/DSCThree-step decomposition under N₂. Total enthalpy ~1050 J/g.Final decomposition peak onset at 374°C. researchgate.netpsu.edu
    Hydrated this compound (MgCO₃·xH₂O)TGA/DSCDecomposition under CO₂ atmosphere.Final decomposition peak onset at 565°C. researchgate.net

    Surface Sensitive Techniques for this compound Interface Studies

    The surface chemistry and topography of this compound are critical for applications ranging from mineral processing to catalysis. Surface-sensitive techniques provide detailed information about the outermost atomic layers of the material.

    X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for analyzing the elemental composition and chemical states of atoms on a material's surface (typically the top 1-10 nm). mdpi.com By irradiating a sample with X-rays and measuring the kinetic energy of emitted photoelectrons, XPS can identify elements and, more importantly, deduce their oxidation state and bonding environment from small shifts in their binding energies. mdpi.comnih.gov

    For this compound, XPS is used to distinguish it from other magnesium compounds that may be present on the surface, such as magnesium oxide (MgO) and magnesium hydroxide (Mg(OH)₂). nih.govaip.org This is crucial for studying surface reactions, corrosion, and the formation of passivation layers. nih.govresearchgate.net The analysis involves acquiring high-resolution spectra for the core levels of the constituent elements: Mg 2p, O 1s, and C 1s.

    The O 1s spectrum is particularly informative. It can be deconvoluted into multiple peaks corresponding to different oxygen-containing species. Research has shown that peaks for magnesium oxides typically appear at binding energies of approximately 530.0–531.0 eV, magnesium hydroxides around 530.0–533.2 eV, and magnesium carbonates in the range of 533.2–533.5 eV. nih.gov Similarly, the C 1s spectrum shows a characteristic peak for the carbonate (CO₃²⁻) group at a binding energy of about 290.5 eV, distinguishing it from adventitious carbon contamination which is typically referenced at 284.8 eV. researchgate.net The Mg 2p peak for this compound is found around 51.07 eV. researchgate.net

    Core LevelChemical SpeciesApproximate Binding Energy (eV)Source
    O 1sMagnesium Oxide (MgO)530.0 - 531.0 nih.gov
    Magnesium Hydroxide (Mg(OH)₂)530.0 - 533.2 nih.gov
    This compound (MgCO₃)533.2 - 533.7 researchgate.netnih.gov
    C 1sAdventitious Carbon (C-C/C-H)284.8 - 285.0 researchgate.netpsu.edu
    Carbonate (CO₃²⁻)~290.5 researchgate.net
    Mg 2pMetallic Magnesium (Mg)~49.7 researchgate.net
    Magnesium Oxide (MgO)~49.3 researchgate.net
    This compound (MgCO₃)~51.1 researchgate.net

    Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional images of a material's surface. xpsoasis.org It works by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. By monitoring the cantilever's deflection, a detailed topographical map can be generated with nanoscale resolution. researchgate.net

    In the study of this compound, AFM is used to quantify surface topography and roughness, which are critical parameters influencing its physical and chemical behavior. For example, studies on magnesite have used AFM to measure how different grinding and polishing methods affect surface roughness. This research demonstrated that by using progressively finer polishing materials, the surface roughness of magnesite could be reduced to the nanometer scale, with root mean square (Rq) roughness values as low as 2.3 ± 0.2 nm.

    Furthermore, AFM has been instrumental in understanding how surface nano-roughness affects mineral-bubble interactions in flotation processes. Research has shown that magnesite particles with greater nano-scale roughness (e.g., asperities of 12 nm) exhibit higher flotation recovery and faster kinetics compared to smoother particles (e.g., asperities of 2 nm). This is attributed to the rougher surface lowering the energy barrier for bubble attachment.

    Sample PreparationMeasured ParameterValueSource
    Polished Magnesite SurfaceRoot Mean Square Roughness (Rq)2.3 ± 0.2 nm
    Polished Magnesite SurfaceAverage Roughness (Ra)1.8 ± 0.1 nm
    Magnesite ground in ceramic millAsperity Size~12 nm
    Magnesite ground in steel millAsperity Size~2 nm

    Synchrotron-Based Techniques for In-Situ this compound Research

    Synchrotron facilities, which produce extremely bright and focused X-ray beams, enable advanced in-situ studies of chemical and geological processes in real-time. For this compound research, synchrotron-based techniques like X-ray diffraction (XRD) are invaluable for tracking the formation, transformation, and crystallization of various phases under controlled pressure, temperature, and chemical environments.

    In-situ synchrotron XRD has been used to monitor the mineral carbonation of magnesium-rich silicates. For example, during the carbonation of antigorite under high CO₂ pressure, nesquehonite (MgCO₃·3H₂O) was observed to form at temperatures as low as 40°C. This phase remained stable until about 90°C, at which point it began to decompose, concurrent with the formation of magnesite. Such studies provide direct observational evidence of reaction pathways and phase stability that are critical for understanding geological CO₂ sequestration.

    Other synchrotron techniques, such as X-ray absorption fine structure (XAFS) analysis and scanning transmission X-ray microscopy (STXM), provide further insights. XAFS can probe the local coordination environment and electronic structure of magnesium atoms, even in amorphous materials. STXM has been used to characterize hydrated this compound phases formed during the carbonation of brucite, revealing how additives can influence the reaction and prevent the formation of passivating surface layers.

    Clumped-Isotope Thermometry for this compound Geochemistry

    Clumped-isotope thermometry is a novel geochemical tool that determines the formation or re-equilibration temperature of carbonate minerals by measuring the abundance of "clumped" isotopes—specifically, the preference of rare, heavy isotopes ¹³C and ¹⁸O to bond with each other within the carbonate mineral lattice. This preference is temperature-dependent, with more clumping occurring at lower temperatures. A key advantage of this method is that the temperature determination is independent of the isotopic composition of the water from which the mineral precipitated, a major uncertainty in traditional oxygen isotope thermometry.

    This technique has been applied to a wide range of natural this compound minerals to reconstruct the thermal history of diverse geological settings. aip.org Studies on cryptocrystalline magnesite from various global deposits have yielded formation temperatures averaging around 24°C, suggesting mineralization at shallow depths in the presence of meteoric water. nih.gov

    The method is also applicable to hydrated magnesium carbonates and high-temperature metamorphic carbonates. Hydrous magnesium carbonates from California were found to have formed at temperatures between 14°C and 23°C. In high-temperature settings, such as the talc-carbonate alteration of ultramafic rocks, clumped-isotope analysis of magnesite and dolomite (B100054) has recorded temperatures between 326°C and 490°C, consistent with metamorphic conditions. These findings extend the applicability of the thermometer to high-temperature systems and help constrain the equilibrium blocking temperatures for minerals like magnesite.

    This compound TypeGeological SettingFormation Temperature (°C)Source
    Cryptocrystalline MagnesiteVein deposits (California, Austria, Turkey, Iran)Average 23.7 ± 5.0 nih.gov
    Hydrous Magnesium Carbonates (e.g., Nesquehonite, Hydromagnesite)Surface weathering (California Coast Ranges)14.2 to 22.7 ± 2.8 nih.gov
    Metamorphic Magnesite and DolomiteTalc-carbonate alteration (Greenland, Vermont)326 to 490
    Diagenetic DolomiteBurial diagenesis (Sichuan Basin, China)~62
    Diagenetic DolomiteBurial diagenesis (Guanyinqiao Bed, China)~87

    Atomic Pair Distribution Function (PDF) Analysis for Amorphous Structures

    While traditional crystallography relies on the long-range order found in crystalline materials, many important geological and synthetic materials, including precursors to this compound, are amorphous. Atomic Pair Distribution Function (PDF) analysis is a powerful technique for characterizing the local and medium-range atomic structure of such disordered materials. The PDF is derived from total X-ray or neutron scattering data, which includes both the sharp Bragg peaks (if any) and the diffuse scattering between them.

    PDF analysis has been crucial in studying amorphous this compound (AMC), a common precursor to crystalline phases like nesquehonite and hydromagnesite. Research using synchrotron X-ray scattering and PDF analysis revealed that AMC is not truly random but possesses a distinct medium-range order. Specifically, the structure of AMC synthesized at various temperatures (20°C to 80°C) was found to be very similar to the medium-range structure of crystalline hydromagnesite.

    The technique can also track structural transformations. Studies have shown that when AMC is stirred in solution, it rapidly hydrates and transforms, eventually crystallizing into nesquehonite. PDF analysis can follow these subtle changes in atomic arrangement, such as the transformation of an initial hydromagnesite-like AMC (AMC-I) into an intermediate structure (AMC-II) before the final crystallization into nesquehonite. This provides unparalleled insight into the nucleation and crystallization pathways of this compound.

    Q & A

    How can researchers determine the solubility of magnesium carbonate in aqueous systems under neutral conditions?

    Basic Research Question
    this compound exhibits limited solubility in water due to its ionic lattice stability. Solubility can be experimentally assessed using gravimetric analysis:

    Prepare a saturated solution of MgCO₃ in deionized water at 25°C.

    Filter the solution to remove undissolved particles.

    Evaporate the filtrate to dryness and measure the residual mass.
    Data from solubility studies indicate MgCO₃ has a solubility of ~0.01 g/100 mL in neutral water, consistent with carbonate mineral behavior .

    What analytical methods are recommended for quantifying magnesium oxide (MgO) content in this compound samples?

    Basic Research Question
    The USP standard method involves acid-base titration:

    Dissolve 1 g of MgCO₃ in 30 mL of 1 N H₂SO₄.

    Back-titrate excess acid with 1 N NaOH using methyl orange as an indicator.

    Calculate MgO content using stoichiometric relationships (40.0–43.5% acceptable range) .

    How can carboxylated molecules influence magnesium incorporation in amorphous calcium carbonates (ACC)?

    Advanced Research Question
    Carboxyl-rich compounds regulate Mg²⁺/Ca²⁺ co-precipitation via steric and electrostatic effects:

    • Method : Synthesize ACC in the presence of varying carboxylated polymers (e.g., polyacrylic acid).
    • Data : FT-IR and XRD reveal carboxyl group proximity enhances Mg²⁺ binding, increasing Mg/Ca ratios in ACC by ~15–20% .

    What experimental design optimizes this compound’s role in soil stabilization?

    Advanced Research Question
    A factorial design with MgCO₃ and bottom ash mixtures (e.g., 1.5% MgCO₃) can be tested for California Bearing Ratio (CBR):

    • Procedure : Compact soil-MgCO₃ blends and measure CBR after 7-day curing.
    • Result : Optimal CBR >6 is achieved at 1.5% MgCO₃, enhancing subgrade strength by ~30% compared to untreated soil .

    How does this compound’s environmental safety profile align with GreenScreen® benchmarks?

    Advanced Research Question
    GreenScreen® assigns MgCO₃ a BM-3DG score ("Use but Opportunity for Improvement") due to:

    • Hazard Gaps : Moderate neurotoxicity (Group II) and unresolved endocrine activity data.
    • Recommendation : Prioritize respiratory sensitization studies to address data gaps .

    What methodologies enhance this compound’s efficacy in corrosion-resistant coatings?

    Advanced Research Question
    Epoxy-MgCO₃-flake glass composites are tested via ASTM protocols:

    • Adhesion Test : ASTM D4541 measures coating adhesion (≥5 MPa required).
    • Abrasion Resistance : ASTM D4060 shows 10% MgCO₃ in epoxy reduces wear by ~25% .

    How can uniform experimental design reduce trial numbers in ion-MgCO₃ interaction studies?

    Advanced Research Question
    A uniform design (U*10(10⁴)) optimizes ion concentration variables (e.g., Na⁺, K⁺, CO₃²⁻):

    • Method : Use DPS software to generate 10 test groups covering multidimensional ion ranges.
    • Outcome : Identifies Mg²⁺-CO₃²⁻ synergy as critical for P. parvum growth (p<0.05) .

    What sustainable synthesis routes produce high-purity this compound from industrial waste?

    Advanced Research Question
    Ammonium sulfate calcination of asbestos tailings:

    Leach MgO from tailings using (NH₄)₂SO₄ at 400°C.

    Precipitate MgCO₃ via carbonation (pH 9–10).

    Data : XRD confirms >95% purity with flake morphology at 100°C .

    How do reaction parameters affect the crystal phase of MgCO₃ in co-carbonation processes?

    Advanced Research Question
    MgSO₄ addition during co-carbonation of waste magnesia slag:

    • Method : Vary MgSO₄ concentration (0.1–1.0 M) and monitor aragonite/calcite ratios via SEM.
    • Result : 0.5 M MgSO₄ yields 80% aragonite whiskers, enhancing cement compressive strength by 15% .

    What novel synthesis methods improve this compound purity for pharmaceutical applications?

    Advanced Research Question
    Electrostatic-assisted precipitation:

    Inject NH₄HCO₃ into Mg(NO₃)₂ under high-voltage electrostatic fields (10–15 kV).

    Outcome : Produces MgCO₃ with <0.01% heavy metals and BET surface area >50 m²/g .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.